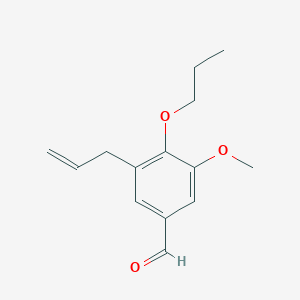

3-Allyl-5-methoxy-4-propoxy-benzaldehyde

描述

3-Allyl-5-methoxy-4-propoxy-benzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.3 g/mol . It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with allyl, methoxy, and propoxy groups. This compound is primarily used in research settings, particularly in the field of proteomics .

准备方法

The synthesis of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-propoxybenzaldehyde and allyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.

Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

化学反应分析

3-Allyl-5-methoxy-4-propoxy-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The allyl group can undergo substitution reactions, particularly in the presence of electrophiles or nucleophiles.

科学研究应用

3-Allyl-5-methoxy-4-propoxy-benzaldehyde is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-substrate interactions and protein modifications.

Medicine: Research involving this compound may contribute to the development of new therapeutic agents.

Industry: It is employed in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function. The allyl, methoxy, and propoxy groups may also influence the compound’s binding affinity and specificity .

相似化合物的比较

3-Allyl-5-methoxy-4-propoxy-benzaldehyde can be compared with similar compounds such as:

3-Methoxy-4-propoxybenzaldehyde: Lacks the allyl group, which may result in different reactivity and applications.

3-Allyl-4-methoxybenzaldehyde: Lacks the propoxy group, which may affect its solubility and interaction with biological targets.

5-Methoxy-4-propoxybenzaldehyde: Lacks the allyl group, leading to variations in its chemical behavior and uses.

生物活性

3-Allyl-5-methoxy-4-propoxy-benzaldehyde (CAS No. 876709-19-2) is a compound with notable biological activities that have been the subject of various studies. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₈O₃

- Molecular Weight : 250.29 g/mol

- Functional Groups : Benzaldehyde, methoxy, propoxy, and allyl groups.

The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Antimicrobial Activity : Studies have indicated that this compound has inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Properties : It has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

Antioxidant Activity

Research has shown that this compound possesses strong antioxidant capabilities. In vitro assays demonstrated that the compound effectively scavenges free radicals, contributing to its protective effects against oxidative damage.

Antimicrobial Activity

The compound has been tested against various bacterial strains using the agar disc diffusion method. The results indicate notable antibacterial activity:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These findings suggest that this compound could be developed into a potential antimicrobial agent.

Anti-inflammatory Effects

In cellular models, the compound demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation of inflammatory markers suggests its utility in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Antioxidant Effects : A study published in a peer-reviewed journal highlighted the antioxidant capacity of this compound, showing a correlation between its structure and activity. The authors concluded that modifications to the benzaldehyde structure could enhance its efficacy as an antioxidant agent .

- Antimicrobial Efficacy Study : Another research article investigated the antimicrobial properties of various benzaldehyde derivatives, including this compound. The findings indicated significant activity against Gram-positive bacteria, supporting its potential application in treating bacterial infections .

- Inflammation Modulation Research : A recent study explored the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed reduced joint inflammation and pain, suggesting a mechanism involving inhibition of NF-kB signaling pathways .

常见问题

Basic Research Questions

Q. How can I verify the structural identity of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare and NMR spectra with literature data for analogous benzaldehyde derivatives (e.g., 3-Methoxy-4-propoxybenzaldehyde ). Focus on chemical shifts for the allyl (δ ~5.0–6.0 ppm), methoxy (δ ~3.8 ppm), and aldehyde (δ ~9.8–10.0 ppm) groups.

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 234.3 (calculated for CHO).

- IR Spectroscopy : Validate the aldehyde C=O stretch (~1700 cm) and ether C-O stretches (~1250 cm) .

Q. What synthetic routes are recommended for introducing allyl and propoxy groups to benzaldehyde derivatives?

- Methodological Answer :

- Allylation : Use nucleophilic substitution with allyl bromide under basic conditions (e.g., KCO/DMF) .

- Propoxylation : Employ Williamson ether synthesis, reacting a phenolic intermediate with propyl bromide in the presence of a base (e.g., NaH) .

- Regioselectivity : Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts (e.g., over-alkylation) .

Q. How should I handle and store this compound safely in the lab?

- Methodological Answer :

- Storage : Keep in a tightly sealed container under inert gas (N/Ar) at 2–8°C to prevent oxidation of the aldehyde group .

- Incompatibilities : Avoid strong oxidizing agents (e.g., HNO) and reducing agents (e.g., LiAlH) due to the aldehyde’s reactivity .

- Safety : Use PPE (gloves, goggles) and work in a fume hood to limit inhalation/contact .

Advanced Research Questions

Q. How can I resolve contradictions in spectroscopic data for this compound across studies?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly for allyl and propoxy groups .

- Crystallography : Determine the crystal structure via X-ray diffraction (using SHELX programs ) to confirm bond lengths/angles and substituent positions.

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian) to identify discrepancies .

Q. What strategies optimize regioselective synthesis of multi-substituted benzaldehydes like this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., aldehyde) with acetals to direct allyl/propoxy group installation .

- Catalysis : Use transition-metal catalysts (e.g., Pd for allylation) to enhance selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for propoxy introduction .

Q. How can I assess the compound’s potential biological activity using computational tools?

- Methodological Answer :

- Docking Studies : Model interactions with target proteins (e.g., enzymes) using AutoDock Vina. Focus on the aldehyde group’s electrophilicity and allyl’s hydrophobic interactions .

- ADMET Prediction : Use SwissADME to evaluate solubility, permeability, and metabolic stability .

- QSAR : Correlate substituent electronic effects (Hammett σ values) with activity trends in related benzaldehydes .

属性

IUPAC Name |

3-methoxy-5-prop-2-enyl-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-6-12-8-11(10-15)9-13(16-3)14(12)17-7-5-2/h4,8-10H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBZSICHGJRTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1OC)C=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390012 | |

| Record name | 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876709-19-2 | |

| Record name | 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。